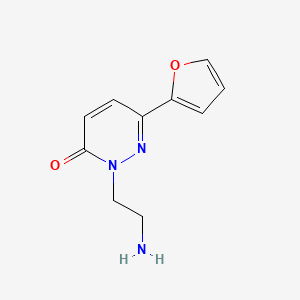

2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-aminoethyl)-6-(furan-2-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEXADZVTPALNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one

Foreword: The Rationale for Rigorous Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "know thy molecule" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is paved with meticulous characterization, where understanding the fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful development program. The pyridazinone scaffold, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered significant attention from medicinal chemists due to its versatile biological activities, ranging from cardiovascular to anticancer and anti-inflammatory effects[1][2][3][4]. This guide focuses on a novel derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one , providing a comprehensive framework for its physicochemical characterization.

This document eschews a rigid, templated approach. Instead, it is structured to logically guide a researcher through the "why" and "how" of each critical physicochemical parameter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. For drug development professionals, this guide aims to serve as a practical playbook for de-risking a promising but uncharacterized molecular entity.

Molecular Structure and In-Silico Profiling

The initial step in characterizing any new chemical entity is to thoroughly understand its structure and derive preliminary insights from computational models.

Chemical Structure:

The subject of this guide is 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. Its structure integrates three key pharmacophoric elements:

-

A pyridazin-3(2H)-one core , known for its diverse biological activities[1][3].

-

A 6-(2-furyl) substituent , which can influence aromatic interactions and metabolic stability.

-

A 2-(2-aminoethyl) side chain , which introduces a basic center, significantly impacting properties like solubility and pKa.

Caption: Chemical structure of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one.

Predicted Physicochemical Properties:

While experimental data is paramount, in-silico predictions provide a valuable starting point for experimental design. Various software packages can predict properties like LogP, pKa, and aqueous solubility. For instance, a calculated LogP (cLogP) can inform the choice of solvents for initial experiments[5].

| Property | Predicted Value (Illustrative) | Implication for Drug Development |

| Molecular Weight | ~219.23 g/mol | Compliant with Lipinski's Rule of Five (<500 Da). |

| cLogP | 0.5 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability. |

| pKa (basic) | 8.5 - 9.5 | The primary amine is expected to be protonated at physiological pH, enhancing aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for oral absorption and cell permeability. |

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical property that influences a drug's absorption and distribution[6]. Poor solubility can lead to erratic absorption and low bioavailability, ultimately hindering clinical success[6]. For this reason, a precise determination of thermodynamic solubility is essential.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a specific medium[7][8].

Rationale: This method ensures that the solution has reached equilibrium with the solid phase, providing a true thermodynamic value rather than a kinetic one, which can be misleading[9]. This is crucial for building robust biopharmaceutical models.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract[8].

-

Compound Addition: Add an excess amount of solid 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached[7].

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance)[8]. Agitate the samples for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is achieved. Monitor concentration at different time points (e.g., 24h, 48h, 72h) until it plateaus[8].

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter)[7][9].

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calibration: Prepare a standard curve of the compound in the same analytical mobile phase to ensure accurate quantification[9].

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible organic (e.g., n-octanol) and aqueous phase. This parameter is a key indicator of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method remains the most reliable technique for experimental LogP determination[10][11].

Rationale: This direct measurement provides an understanding of how the molecule partitions between a lipid-like and an aqueous environment, which is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and pre-saturate each phase with the other by vigorous mixing followed by separation.

-

Compound Addition: Dissolve a known amount of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one in the aqueous phase.

-

Partitioning: Combine the compound-containing aqueous phase with the pre-saturated n-octanol in a separatory funnel. Shake vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P[11].

Caption: Workflow for LogP Determination.

Structural Confirmation and Purity Assessment

Before undertaking further characterization, it is imperative to confirm the chemical structure and assess the purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Purpose | Expected Observations for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one |

| ¹H NMR | Structural elucidation by observing proton environments. | Signals corresponding to the furan ring protons, the pyridazinone ring proton, and the two methylene groups of the aminoethyl chain. The primary amine protons may be broad or exchangeable. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms, including the carbonyl carbon of the pyridazinone ring and the carbons of the furan and pyridazinone rings. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can help confirm the connectivity of the different structural motifs.[12][13] |

| HPLC-UV | Purity assessment. | A single major peak at a specific retention time, with purity typically >95% for use in biological and physicochemical assays. |

| Melting Point | Indicator of purity and solid-state form. | A sharp melting point range is indicative of a pure crystalline solid. |

Rationale: The combination of these techniques provides orthogonal data to unequivocally confirm the identity and purity of the test compound. This is a non-negotiable prerequisite for generating reliable downstream data, as impurities can significantly affect measurements of solubility, LogP, and biological activity.

Conclusion: A Pathway to a Well-Characterized Candidate

The physicochemical properties of a novel compound like 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one are not merely data points but critical pieces of a larger puzzle. A thorough understanding of its solubility, lipophilicity, and structural integrity, as outlined in this guide, provides the foundational knowledge required for intelligent formulation design, interpretation of biological data, and ultimately, the successful progression of a promising molecule through the drug development pipeline. The protocols and rationale presented herein offer a robust framework for any researcher or drug development professional tasked with characterizing a new chemical entity within the promising class of pyridazinone derivatives.

References

-

Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

National Institutes of Health (NIH). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Institutes of Health (NIH). A High-Throughput Method for Lipophilicity Measurement. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

ResearchGate. Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... [Link]

-

PubMed. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]

-

SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

MDPI. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]

-

ResearchGate. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]

-

MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

-

PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2 H )-ones as Potent and Safer Anti-inflammatory and Analgesic Agents. [Link]

-

MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

-

PubChem. 2-ethyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one. [Link]

-

PubChem. 3(2H)-Pyridazinone, 2-(2-morpholinoethyl)-6-phenyl-4-propoxy-, hydrochloride. [Link]

-

ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

-

ResearchGate. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]

-

2-Substituted 4-, 5-, and 6-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]pyridazin-3(2H)-ones as potent platelet aggregation inhibitors. [Link]

-

PubChem. 2-(2-Amino-2-phenylethyl)pyridazin-3-one. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. enamine.net [enamine.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. acdlabs.com [acdlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the novel pyridazinone derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This whitepaper details a structured, multi-faceted computational approach, beginning with ligand and target preparation, proceeding through molecular docking and molecular dynamics simulations, and culminating in pharmacophore modeling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to apply these methods to their own discovery pipelines. The methodologies described herein are grounded in established best practices and leverage widely accessible, validated software, ensuring scientific rigor and reproducibility.

Introduction: The Role of In Silico Modeling in Modern Drug Discovery

The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate. In silico drug discovery, which utilizes computational methods to analyze and predict the behavior of potential drug candidates, has emerged as an indispensable tool to mitigate these challenges.[2][3][4] By simulating molecular interactions in a virtual environment, researchers can rapidly screen vast chemical libraries, prioritize promising leads, and gain deep mechanistic insights into drug-target interactions, thereby accelerating the entire drug discovery and development timeline.[5]

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1] The subject of this guide, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, is a novel compound designed to leverage the therapeutic potential of this scaffold. Given its novelty, a robust in silico characterization is the logical first step to elucidating its potential biological targets and mechanism of action.

This guide will use a hypothetical scenario where we investigate the interaction of our novel pyridazinone derivative with a well-characterized biological target relevant to the known activities of this chemical class. For the purpose of this guide, we will select a human Cyclooxygenase-2 (COX-2) enzyme as our target, a key player in inflammation.

The overall workflow of our in silico investigation is depicted below:

Caption: Overall In Silico Modeling Workflow.

Ligand Preparation: From 2D Structure to 3D Model

The initial step in any in silico modeling study is the accurate preparation of the ligand structure. This involves converting the 2D chemical representation into a low-energy 3D conformation.

Protocol for Ligand Preparation

-

2D Structure Generation:

-

Conversion to 3D:

-

Use a tool like Open Babel to convert the 2D structure into a 3D format (e.g., .sdf or .mol2). This process generates an initial 3D conformation.

-

-

Energy Minimization:

-

Perform an energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step is crucial for obtaining a low-energy, geometrically favorable conformation. This can be done within software like Avogadro or UCSF Chimera.

-

-

File Format Conversion for Docking:

Target Selection and Preparation

The selection and preparation of the target protein are critical for a meaningful docking study.

Target Selection Rationale

As pyridazinone derivatives have been reported to possess anti-inflammatory properties, we have selected Cyclooxygenase-2 (COX-2) as our hypothetical target. COX-2 is a well-validated target for anti-inflammatory drugs.

Protocol for Target Preparation

-

Obtaining the Protein Structure:

-

Cleaning the PDB File:

-

The raw PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These should be removed to prepare the protein for docking.[19][20][21] This can be done using a molecular visualization program like UCSF Chimera or PyMOL. It is important to retain any co-factors that are essential for the protein's structural integrity or catalytic activity, if applicable.

-

-

Preparing the Protein for Docking:

-

Add Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added, particularly polar hydrogens, as they are crucial for hydrogen bonding interactions.[22]

-

Assign Partial Charges: Assign partial charges to the protein atoms. Gasteiger charges are commonly used for this purpose.

-

Convert to PDBQT format: Similar to the ligand, the prepared protein structure needs to be converted to the PDBQT format for use with AutoDock Vina. This process is also done using AutoDock Tools.[12][13]

-

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][23] It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.[5]

Molecular Docking Workflow

Caption: Molecular Docking Workflow.

Protocol for Molecular Docking with AutoDock Vina

-

Define the Binding Site (Grid Box):

-

The search space for the docking simulation needs to be defined. This is typically a cubic box centered on the active site of the protein. The coordinates for the center of the box and its dimensions are specified.[12] If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the grid box.

-

-

Configure and Run AutoDock Vina:

-

Create a configuration file that specifies the paths to the ligand and receptor PDBQT files, the coordinates of the grid box, and the name of the output file.

-

Execute AutoDock Vina from the command line, providing the configuration file as input.[24]

-

-

Analysis of Docking Results:

-

AutoDock Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[23][25] The pose with the lowest binding affinity is generally considered the most favorable.

-

Visualize the top-ranked binding pose in a molecular graphics program to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

-

Data Presentation: Hypothetical Docking Results

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| 1 | -8.5 | TYR385, SER530 | LEU352, VAL523, ALA527 |

| 2 | -8.2 | ARG120, TYR355 | PHE518, TRP387 |

| 3 | -7.9 | HIS90, GLN192 | ILE517, VAL349 |

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the complex over time.[3]

Molecular Dynamics Workflow

Caption: Molecular Dynamics Simulation Workflow.

Conceptual Protocol for MD Simulation with GROMACS

-

System Preparation:

-

Solvation and Ionization:

-

The complex is placed in a periodic box of water molecules to simulate a physiological environment.

-

Ions are added to neutralize the system and to mimic a physiological salt concentration.[27]

-

-

Energy Minimization and Equilibration:

-

The system's energy is minimized to remove any steric clashes.

-

The system is then equilibrated in two phases: first at constant volume and temperature (NVT ensemble), and then at constant pressure and temperature (NPT ensemble).[28]

-

-

Production MD Run:

-

Once equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 nanoseconds).

-

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues.

-

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect.[29][30][31][32] A pharmacophore model can be generated based on the docked conformation of our ligand.[33]

Protocol for Structure-Based Pharmacophore Modeling

-

Feature Identification:

-

Based on the interactions observed in the docked complex, key chemical features are identified. These can include hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.

-

-

Model Generation:

-

Software such as LigandScout or Phase can be used to generate a 3D pharmacophore model that incorporates these features with their spatial relationships.

-

-

Model Validation and Use:

-

The generated pharmacophore model can then be used as a 3D query to screen large compound databases for other molecules that fit the model and are therefore likely to be active.[29]

-

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of the novel pyridazinone derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. By employing molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can generate valuable hypotheses about its potential biological activity, binding mode, and the stability of its interaction with a target protein.

The insights gained from these computational studies provide a strong foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of the compound and its in vitro testing against relevant targets, such as COX-2, to confirm the predictions made in this guide. The iterative interplay between computational modeling and experimental testing is a powerful paradigm for modern, efficient drug discovery.

References

-

Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved January 20, 2026, from [Link]

-

GROMACS Tutorials. (n.d.). Retrieved January 20, 2026, from [Link]

-

RCSB PDB: Homepage. (n.d.). Retrieved January 20, 2026, from [Link]

-

PubChem - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762.

-

Molecular Docking Tutorial. (n.d.). Retrieved January 20, 2026, from [Link]

-

What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21). Retrieved January 20, 2026, from [Link]

-

What is in silico drug discovery? - Patsnap Synapse. (2025, March 20). Retrieved January 20, 2026, from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 20, 2026, from [Link]

-

Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN - RASA Life Sciences. (n.d.). Retrieved January 20, 2026, from [Link]

-

Drug discovery by using in-silico experiments - dockdynamics In-Silico Lab. (2022, December 6). Retrieved January 20, 2026, from [Link]

- Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528.

-

A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube. Retrieved January 20, 2026, from [Link]

-

PubChem | Databases - NCSU Libraries - NC State University. (n.d.). Retrieved January 20, 2026, from [Link]

-

The impact of pharmacophore modeling in drug design. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

- Molecular Modeling Techniques and In-Silico Drug Discovery. (2024). Methods in Molecular Biology, 2719, 1-11.

-

Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved January 20, 2026, from [Link]

-

Protein Data Bank - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Protein Data Bank - Proteopedia, life in 3D. (2024, August 18). Retrieved January 20, 2026, from [Link]

-

Pharmacophore modeling | PDF. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

In Silico Methods for Drug Design and Discovery | Frontiers Research Topic. (n.d.). Retrieved January 20, 2026, from [Link]

-

Tutorial – AutoDock Vina. (2020, December 4). Retrieved January 20, 2026, from [Link]

-

GROMACS Tutorial. Protein-Ligand Complex. (n.d.). Retrieved January 20, 2026, from [Link]

- A Guide to In Silico Drug Design. (2021). International journal of molecular sciences, 22(23), 13035.

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. Retrieved January 20, 2026, from [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved January 20, 2026, from [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved January 20, 2026, from [Link]

-

PubChem - Database Commons. (n.d.). Retrieved January 20, 2026, from [Link]

-

An Introduction to Molecular Dynamics Simulations. (2023, July 10). Retrieved January 20, 2026, from [Link]

-

PubChem | Laurier Library. (2025, August 25). Retrieved January 20, 2026, from [Link]

-

Vina Docking Tutorial. (n.d.). Retrieved January 20, 2026, from [Link]

-

GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025, May 18). YouTube. Retrieved January 20, 2026, from [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). Retrieved January 20, 2026, from [Link]

-

How does one prepare proteins for molecular docking? - Quora. (2021, September 20). Retrieved January 20, 2026, from [Link]

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved January 20, 2026, from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 20, 2026, from [Link]

-

Good sources for self-studying Molecular Dynamics Simulation. (2022, January 10). Medium. Retrieved January 20, 2026, from [Link]

-

Molecular Dynamics Simulations - Introduction to Beginners. (2020, May 25). YouTube. Retrieved January 20, 2026, from [Link]

-

Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved January 20, 2026, from [Link]

-

How to prepare Protein target for Molecular Docking. (2024, May 9). YouTube. Retrieved January 20, 2026, from [Link]

-

How to prepare materials before protein-peptide or protein-protein docking? (2024, July 10). ResearchGate. Retrieved January 20, 2026, from [Link]

-

How to select proteins for molecular docking? : r/bioinformatics. (2020, August 9). Reddit. Retrieved January 20, 2026, from [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

-

2-(2-Amino-2-phenylethyl)pyridazin-3-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. What is in silico drug discovery? [synapse.patsnap.com]

- 3. dockdynamics.com [dockdynamics.com]

- 4. frontiersin.org [frontiersin.org]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChem - Wikipedia [en.wikipedia.org]

- 7. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 8. PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChem - Database Commons [ngdc.cncb.ac.cn]

- 10. PubChem | Laurier Library [library.wlu.ca]

- 11. 2-(2-Amino-2-phenylethyl)pyridazin-3-one | C12H13N3O | CID 62850308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. indico4.twgrid.org [indico4.twgrid.org]

- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 14. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 15. rcsb.org [rcsb.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 18. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]

- 19. quora.com [quora.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 24. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 25. youtube.com [youtube.com]

- 26. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 27. youtube.com [youtube.com]

- 28. m.youtube.com [m.youtube.com]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 31. rasalifesciences.com [rasalifesciences.com]

- 32. researchgate.net [researchgate.net]

- 33. Pharmacophore modeling | PDF [slideshare.net]

A Technical Guide to the Biological Activity Screening of Novel Furyl-Pyridazinone Derivatives

Introduction: The Therapeutic Potential of the Furyl-Pyridazinone Scaffold

The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, known for conferring a wide array of pharmacological activities.[1][2] The incorporation of a furan moiety into the pyridazinone structure introduces unique electronic and steric properties, offering new avenues for molecular interactions with biological targets. This guide provides a comprehensive framework for the systematic biological activity screening of novel furyl-pyridazinone derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial activities—three domains where pyridazinone-based compounds have shown significant promise.[1][2][3] Our approach is grounded in a hierarchical screening cascade, from initial high-throughput viability assays to more complex, mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Part 1: Anticancer Activity Screening Cascade

The initial and most critical step in evaluating the anticancer potential of novel furyl-pyridazinone derivatives is to assess their general cytotoxicity against a panel of cancer cell lines. A tiered approach, beginning with broad screening and progressing to more specific mechanistic assays, is recommended for efficient resource allocation and robust data generation.

Tier 1: Primary Cytotoxicity Screening (MTT/XTT Assays)

The primary screen aims to identify compounds that exhibit cytotoxic or cytostatic effects against cancer cells. The MTT and XTT assays are reliable, colorimetric methods that measure cellular metabolic activity, which in most cases correlates with cell viability.[4][5][6] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[4][6] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[6]

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[7][8]

-

Compound Treatment: Prepare serial dilutions of the furyl-pyridazinone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

-

Incubation and Measurement: Incubate the plates for an additional 2-4 hours. Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Causality Behind Experimental Choices:

-

Choice of Cell Lines: A panel of cell lines from different tissue origins is crucial to identify compounds with broad-spectrum activity or selective toxicity.

-

Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling times, enabling the detection of both cytotoxic and cytostatic effects.

-

Controls: The vehicle control ensures that the solvent used to dissolve the compounds does not affect cell viability, while the positive control validates the assay's sensitivity.

Data Presentation:

| Derivative | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. PC-3 |

| FPD-001 | 15.2 | 22.5 | 18.9 |

| FPD-002 | 5.8 | 8.1 | 6.5 |

| Doxorubicin | 0.9 | 1.2 | 1.1 |

Tier 2: Mechanistic Elucidation of Anticancer Activity

Compounds demonstrating potent cytotoxicity in the primary screen should be advanced to secondary assays to elucidate their mechanism of action. Pyridazinone derivatives have been reported to inhibit various kinases and induce apoptosis.[9][10][11]

Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

-

Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Kinase Inhibition Assays

Given that many pyridazinone derivatives act as kinase inhibitors, screening against a panel of relevant kinases is a logical next step.[11][14][15] For example, some pyridazinones inhibit VEGFR-2, EGFR, or FER tyrosine kinase.[8][10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against EGFR)

-

Reaction Setup: In a 384-well plate, combine the recombinant human EGFR kinase, a specific peptide substrate, and ATP.[16]

-

Compound Addition: Add the furyl-pyridazinone derivatives at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for kinase activity.

-

Detection: Use a suitable detection method, such as ADP-Glo™, to quantify the amount of ADP produced, which is inversely proportional to the kinase inhibition.[16]

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for each compound against the target kinase.

Workflow for Anticancer Screening:

Caption: A hierarchical workflow for anticancer drug discovery.

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and the pyridazinone scaffold is a known anti-inflammatory pharmacophore, often through the inhibition of cyclooxygenase (COX) enzymes or inflammatory cytokines.[17][18][19][20]

Primary Screening: Inhibition of Nitric Oxide (NO) Production

A common initial screen for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[18]

Experimental Protocol: Griess Assay for NO Inhibition

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the furyl-pyridazinone derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS with a known inhibitor, e.g., L-NAME).

-

Incubation: Incubate the plates for 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Secondary Screening: COX-1/COX-2 Inhibition and Cytokine Profiling

Compounds that show significant NO inhibition should be further evaluated for their effect on key inflammatory mediators.

COX Inhibition Assay

This assay determines the selectivity of the compounds for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, which is crucial for minimizing gastrointestinal side effects.[20]

-

Enzyme and Substrate Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Inhibition Reaction: Incubate the enzyme with the test compounds before adding the substrate (arachidonic acid).

-

Detection: Measure the product (e.g., Prostaglandin E₂) using an ELISA kit.

-

Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Cytokine Profiling (ELISA)

Measure the effect of the compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[17][18]

Logical Relationship in Anti-inflammatory Screening:

Caption: Screening cascade for anti-inflammatory agents.

Part 3: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics.[21] Pyridazinone derivatives have demonstrated promising antibacterial and antifungal activities.[22] A standard approach involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic microbes.

Broth Microdilution Method for MIC Determination

This is a widely used method to quantify the in vitro antimicrobial activity of a compound.[23]

Experimental Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[24]

-

Compound Dilution: Perform a two-fold serial dilution of the furyl-pyridazinone derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Data Presentation:

| Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| FPD-001 | >128 | 64 | 128 |

| FPD-002 | 16 | 32 | 64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Advanced Antimicrobial Screening

For compounds with potent MIC values, further studies can include:

-

Time-Kill Kinetics: To determine if the compound is bacteriostatic or bactericidal.[23]

-

Biofilm Disruption Assays: To assess activity against microbial biofilms, which are often resistant to conventional antibiotics.

-

In Silico Molecular Docking: To predict the potential molecular targets within the microbial cells.[22][25]

Conclusion and Future Directions

This guide outlines a systematic and logical approach to the biological activity screening of novel furyl-pyridazinone derivatives. By employing a hierarchical screening cascade, researchers can efficiently identify and characterize compounds with significant therapeutic potential. The integration of in vitro cellular assays, biochemical assays, and in silico methods provides a robust platform for modern drug discovery. Promising lead compounds identified through this workflow can then be advanced to more comprehensive preclinical studies, including in vivo efficacy and safety evaluations, with the ultimate goal of developing new and effective therapeutic agents.

References

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

-

Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. ProQuest. [Link]

-

Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. Semantic Scholar. [Link]

-

The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis Online. [Link]

-

Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Taylor & Francis. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

-

Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

-

The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. PubMed. [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]

-

Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science. [Link]

-

Anti‐inflammatory activity of pyridazinones: A review. ResearchGate. [Link]

-

Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed. [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]

-

CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]

-

Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC - NIH. [Link]

-

Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]

-

Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]

-

Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. PubMed. [Link]

-

Synthesis and biological evaluation of some new pyridazinone derivatives. ResearchGate. [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. rjptonline.org [rjptonline.org]

- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]

Unraveling the Mechanism of Action of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one: A Potential Modulator of Inflammatory and Cardiovascular Pathways

An In-Depth Technical Guide to the

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a wide array of biological activities.[1][2] This technical guide delves into the plausible mechanisms of action for the specific derivative, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. While direct experimental data for this exact molecule is not extensively available in public literature, by examining the well-established activities of structurally related pyridazinones, we can construct a scientifically rigorous and insightful hypothesis regarding its biological targets and downstream effects. This guide will focus on two prominent mechanisms associated with the pyridazinone core: inhibition of cyclooxygenase-2 (COX-2) and modulation of phosphodiesterase (PDE) activity, particularly PDE3. Furthermore, the potential for this compound to interact with GABA-A receptors will be explored.

Introduction to the Pyridazinone Scaffold

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their derivatives are known to possess a diverse range of pharmacological properties, including anti-inflammatory, analgesic, antihypertensive, antiplatelet, and anticancer activities.[3][4] The versatility of the pyridazinone nucleus allows for substitutions at various positions, leading to a broad chemical space for drug discovery and development. The title compound, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, features a furyl group at the 6-position and an aminoethyl side chain at the 2-position, both of which are expected to significantly influence its biological profile.

Postulated Mechanism of Action I: Selective COX-2 Inhibition

A significant body of research has identified pyridazinone derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[5][6][7] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[5] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][8]

The Rationale for COX-2 Inhibition

Given that numerous 6-substituted pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, it is highly probable that 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one also acts as a COX-2 inhibitor.[9][10] The aryl group (in this case, furyl) at the 6-position is a common feature in many reported COX-2 selective pyridazinones.

Signaling Pathway

Caption: Postulated COX-2 inhibitory pathway.

Experimental Validation

The following table outlines key experiments to validate the COX-2 inhibitory activity of the compound.

| Experiment | Purpose | Expected Outcome |

| In Vitro COX-1/COX-2 Inhibition Assay | To determine the IC50 values for both COX isoforms and assess selectivity. | Potent inhibition of COX-2 with a high selectivity index over COX-1.[11] |

| Cell-based Prostaglandin E2 (PGE2) Assay | To measure the inhibition of PGE2 production in cells (e.g., LPS-stimulated RAW 264.7 macrophages). | Dose-dependent reduction in PGE2 levels.[5] |

| In Vivo Carrageenan-Induced Paw Edema Model | To evaluate the anti-inflammatory effect in an animal model. | Significant reduction in paw edema compared to the control group.[8] |

Postulated Mechanism of Action II: Phosphodiesterase (PDE) Inhibition

Pyridazinone derivatives are also well-documented as inhibitors of phosphodiesterases (PDEs), particularly PDE3 and PDE5.[12][13][14] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various physiological processes, including cardiovascular function.[15]

The Rationale for PDE Inhibition

Several pyridazinone-based compounds have been developed as cardiotonic and vasodilatory agents through their PDE inhibitory activity.[16][17][18] The structural features of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one are consistent with those of known PDE inhibitors, suggesting a potential role in modulating cardiovascular function.

Signaling Pathway

Caption: Postulated PDE3 inhibitory pathway.

Experimental Validation

| Experiment | Purpose | Expected Outcome |

| In Vitro PDE Isozyme Inhibition Assay | To determine the IC50 values against a panel of PDE isozymes. | Selective inhibition of PDE3 and/or PDE5.[19] |

| Isolated Tissue Vasorelaxation Assay | To assess the vasodilatory effect on isolated arterial rings (e.g., rat aorta). | Dose-dependent relaxation of pre-contracted arterial rings.[20] |

| In Vivo Hemodynamic Studies | To evaluate the effects on blood pressure and heart rate in an animal model. | Reduction in blood pressure and potential changes in heart rate. |

Postulated Mechanism of Action III: GABA-A Receptor Modulation

Certain pyridazine derivatives have been shown to interact with GABA-A receptors, acting as antagonists or modulators.[21][22][23] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

The Rationale for GABA-A Receptor Interaction

The presence of the aminoethyl side chain in 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one bears some structural resemblance to GABA, suggesting a potential interaction with GABA-A receptors. This could lead to modulation of neuronal excitability.

Signaling Pathway

Caption: Postulated GABA-A receptor modulation.

Experimental Validation

| Experiment | Purpose | Expected Outcome |

| Radioligand Binding Assay | To determine the affinity of the compound for the GABA-A receptor. | Displacement of a radiolabeled GABA-A receptor ligand. |

| Electrophysiological Recordings | To measure the effect of the compound on GABA-induced currents in neurons (e.g., using patch-clamp). | Potentiation or inhibition of GABA-induced chloride currents. |

| In Vivo Behavioral Models | To assess the central nervous system effects (e.g., anticonvulsant, anxiolytic). | Changes in seizure threshold or anxiety-related behaviors. |

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a representative method for assessing COX-2 inhibitory activity.

-

Preparation of Reagents:

-

COX-2 enzyme solution

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Test compound dilutions

-

Assay buffer (e.g., Tris-HCl)

-

-

Assay Procedure:

-

Add assay buffer, heme, and COX-2 enzyme to a 96-well plate.

-

Add the test compound or vehicle control and incubate.

-

Initiate the reaction by adding arachidonic acid and the fluorometric probe.

-

Monitor the fluorescence intensity over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Caption: General workflow for in vitro enzyme inhibition assay.

Conclusion and Future Directions

Based on the extensive literature on pyridazinone derivatives, it is highly plausible that 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one exhibits a multi-target mechanism of action, primarily involving the inhibition of COX-2 and PDE3, with a potential for GABA-A receptor modulation. This multifaceted pharmacological profile suggests its potential as a lead compound for the development of novel anti-inflammatory and cardiovascular agents. Further comprehensive experimental validation is imperative to elucidate the precise mechanism of action and to explore its full therapeutic potential. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising scaffold.

References

-

A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

-

Pyridazinones as selective cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. Available at: [Link]

-

Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds. Future Medicine. Available at: [Link]

-

Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed. Available at: [Link]

-

Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. ResearchGate. Available at: [Link]

-

Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. PubMed. Available at: [Link]

-

Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. PubMed. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

-

Some pyridazinone and phthalazinone derivatives and their vasodilator activities. CABI Digital Library. Available at: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available at: [Link]

-

Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. Available at: [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. Available at: [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. Available at: [Link]

-

Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available at: [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. PubMed. Available at: [Link]

-

A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. PubMed. Available at: [Link]

-

Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. PubMed. Available at: [Link]

-

Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study. PubMed. Available at: [Link]

-

Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. PubMed. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 5. longdom.org [longdom.org]

- 6. Pyridazinones as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 9. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. jaoc.samipubco.com [jaoc.samipubco.com]

- 14. researchgate.net [researchgate.net]

- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.bau.edu.tr [research.bau.edu.tr]

- 19. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated spectroscopic data (NMR, IR, MS) for the novel compound 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide, drawing upon established principles of spectroscopy and data from closely related pyridazinone analogues. The methodologies and interpretations presented herein are designed to be a robust resource for researchers synthesizing and characterizing this and similar molecules.

Introduction

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including cardiovascular, analgesic, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific compound, 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, incorporates a flexible aminoethyl side chain at the N-2 position and a furan ring at the C-6 position, functionalities that suggest potential for novel pharmacological applications. Accurate structural elucidation through spectroscopic methods is a critical and foundational step in the drug discovery and development process for any new chemical entity.

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. We will explore the rationale behind the predicted spectral features and provide standardized protocols for data acquisition, ensuring a self-validating system for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The assignments presented below are predicted based on the analysis of similar 2,6-disubstituted pyridazin-3(2H)-ones.[5]

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum will exhibit distinct signals for the pyridazinone core, the furyl substituent, and the aminoethyl side chain.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | ~7.0 - 7.2 | d | ~9-10 | Doublet due to coupling with H-5. |

| H-5 | ~7.8 - 8.0 | d | ~9-10 | Doublet due to coupling with H-4, deshielded by the adjacent furan ring. |

| Furyl H-3' | ~6.6 - 6.8 | dd | ~3.5, ~1.8 | Doublet of doublets due to coupling with H-4' and H-5'. |

| Furyl H-4' | ~6.4 - 6.6 | dd | ~3.5, ~0.8 | Doublet of doublets due to coupling with H-3' and H-5'. |

| Furyl H-5' | ~7.6 - 7.8 | dd | ~1.8, ~0.8 | Doublet of doublets, deshielded due to proximity to the pyridazinone ring. |

| N-CH₂ (α) | ~4.2 - 4.4 | t | ~6-7 | Triplet due to coupling with the adjacent CH₂ group. |

| C-CH₂ (β) | ~3.0 - 3.2 | t | ~6-7 | Triplet due to coupling with the N-CH₂ group. |

| NH₂ | ~1.5 - 2.5 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectral Data

The carbon NMR will complement the proton data, confirming the carbon skeleton.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C-3) | ~160 - 165 | Carbonyl carbon. |

| C-4 | ~128 - 132 | |

| C-5 | ~135 - 140 | |

| C-6 | ~145 - 150 | Attached to the furan ring. |

| Furyl C-2' | ~150 - 155 | Point of attachment to the pyridazinone ring. |

| Furyl C-3' | ~110 - 115 | |

| Furyl C-4' | ~112 - 118 | |

| Furyl C-5' | ~142 - 148 | |

| N-CH₂ (α) | ~48 - 52 | |

| C-CH₂ (β) | ~38 - 42 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the presence of the NH₂ group, a D₂O exchange experiment should be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signal corresponding to the NH₂ protons will disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

To aid in the assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) is recommended. This will differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, the following two-dimensional NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the different fragments of the molecule.

-

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one is expected to show characteristic absorption bands for the amine, amide, and aromatic rings.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad | Two bands may be observed for the primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Amide) | 1650 - 1680 | Strong | Characteristic of the pyridazinone ring. |

| C=N Stretch | 1600 - 1640 | Medium | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands expected for the pyridazinone and furan rings. |

| N-H Bend (Amine) | 1550 - 1650 | Medium | |

| C-O Stretch (Furan) | 1000 - 1300 | Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass of the molecular ion [M]⁺ for C₁₀H₁₁N₃O₂ is 205.0851 g/mol .

-

[M+H]⁺: In electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ at m/z 206.0929 is expected to be the base peak.

-

Key Fragmentation Pathways: The fragmentation of pyridazinone derivatives can be complex.[6] Expected fragmentation for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one would likely involve:

-

Loss of the aminoethyl side chain.

-

Cleavage of the furan ring.

-

Ring opening of the pyridazinone core.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) experiments by isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one. By combining the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently elucidate the structure of this novel compound. The provided protocols are based on standard, validated methodologies in the field of analytical chemistry, ensuring the generation of high-quality, reproducible data. This foundational characterization is an indispensable step in advancing the study of this and other new pyridazinone derivatives for potential therapeutic applications.

References

-